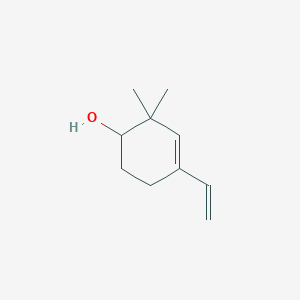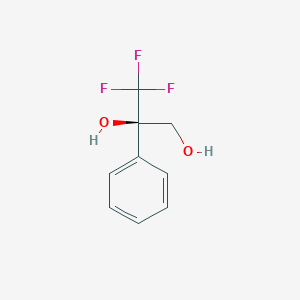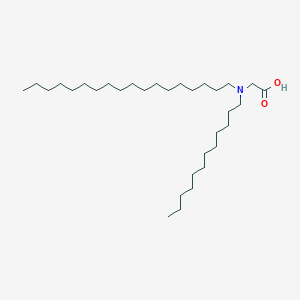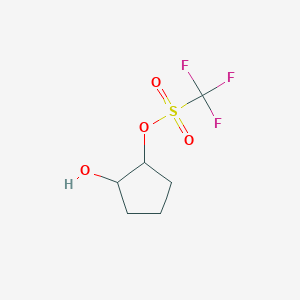![molecular formula C10H8Cl2N2O5 B14259344 4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- CAS No. 185142-51-2](/img/structure/B14259344.png)
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with dichloro and nitrooxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-benzoxazin-4-one derivatives typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through a cyclodehydration mechanism, resulting in high yields of the desired benzoxazinone derivatives.
Industrial Production Methods
Industrial production of 4H-1,3-benzoxazin-4-one derivatives often employs similar synthetic routes but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-benzoxazin-4-one derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the nitrooxyethyl group to an aminoethyl group.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Aminoethyl-substituted benzoxazinones.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Scientific Research Applications
4H-1,3-benzoxazin-4-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Potential use as enzyme inhibitors and anti-cancer agents.
Industry: Employed in the development of new materials with specific properties, such as herbicides.
Mechanism of Action
The mechanism of action of 4H-1,3-benzoxazin-4-one derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The nitrooxyethyl group can also release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A simpler derivative with antimicrobial properties.
2-Substituted 4H-3,1-benzoxazin-4-one: Includes various derivatives with different substituents, each having unique properties and applications.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazinone derivative with potential medicinal applications.
Uniqueness
4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]- stands out due to its unique combination of dichloro and nitrooxyethyl substituents. These groups confer distinct chemical reactivity and biological activity, making this compound a valuable candidate for further research and development in various fields.
Properties
CAS No. |
185142-51-2 |
|---|---|
Molecular Formula |
C10H8Cl2N2O5 |
Molecular Weight |
307.08 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate |
InChI |
InChI=1S/C10H8Cl2N2O5/c11-6-3-7-9(8(12)4-6)18-5-13(10(7)15)1-2-19-14(16)17/h3-4H,1-2,5H2 |
InChI Key |
LECHDCLXICOSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)CCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)




![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)


![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)

![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
